Prostaglandin D3 Prostaglandin D3 Prostaglandin D3 is a member of the class of prostaglandins D that is prosta-5,13,17-trien-1-oic acid substituted by hydroxy groups at positions 9 and 15 and an oxo group at position 11 (the 5Z,13E,15S,17Z-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a prostaglandin D3(1-).
Prostaglandin D3 is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 71902-47-1
VCID: VC21185369
InChI: InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1
SMILES: CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol

Prostaglandin D3

CAS No.: 71902-47-1

Cat. No.: VC21185369

Molecular Formula: C20H30O5

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Prostaglandin D3 - 71902-47-1

Specification

CAS No. 71902-47-1
Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
IUPAC Name (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1
Standard InChI Key ANOICLBSJIMQTA-WXGBOJPQSA-N
Isomeric SMILES CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
SMILES CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Canonical SMILES CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O

Introduction

Chemical Structure and Properties

Prostaglandin D3 is a member of the class of prostaglandins D with the molecular formula C20H30O5 and a molecular weight of 350.4 g/mol. Structurally, it is characterized as prosta-5,13,17-trien-1-oic acid substituted by hydroxy groups at positions 9 and 15 and an oxo group at position 11 (specifically the 5Z,13E,15S,17Z-stereoisomer) . The chemical structure features three double bonds in the carbon chain at positions 5, 13, and 17, distinguishing it from other prostaglandin D variants.

PGD3 exists in two primary forms: the acid form (Prostaglandin D3) and its conjugate base (prostaglandin D3(1-)), which is formed by deprotonation of the carboxy group. The conjugate base form is the major species at physiological pH (7.3) . Several synonyms are used in scientific literature to refer to this compound:

  • PGD3

  • 9S,15S-dihydroxy-11-oxo-5Z,13E,17Z-prostatrienoic acid

  • (5Z,13E,15S,17Z)-9alpha,15-dihydroxy-11-oxoprosta-5,13,17-trien-1-oic acid

  • (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid

Biosynthesis and Metabolism

Prostaglandin D3 belongs to a subclass of lipid mediators known as eicosanoids, specifically the prostanoid subfamily. The biosynthesis of PGD3 follows a distinct pathway that begins with omega-3 polyunsaturated fatty acids, primarily eicosapentaenoic acid (EPA or IPA, 20:5n-3) .

The synthesis pathway involves several key steps:

  • Conversion of eicosapentaenoic acid to an unstable endoperoxide intermediate (PGH3) through the action of cyclooxygenase enzymes (COX-1 and COX-2)

  • Rapid transformation of PGH3 to PGD3 either enzymatically or by spontaneous degradation

This pathway differs from the more common arachidonic acid pathway that produces the "2-series" prostaglandins. In human platelet-rich plasma (PRP), studies have demonstrated that PGH3 undergoes rapid spontaneous degradation to PGD3 .

Physiological Functions

Role in Neurotransmission

Beyond its effects on platelets, PGD3 has been identified as a modulator of autonomic nerve transmission in humans . While this aspect has been less extensively characterized compared to its antiplatelet effects, the compound appears to influence neurotransmitter release or receptor function within autonomic pathways, potentially contributing to its broader physiological impact.

Relationship with Vitamin D3 Metabolism

Numerous studies have investigated the interrelationship between vitamin D3 metabolites and prostaglandins, including potential interactions with PGD3 and related compounds. The active form of vitamin D3, 1,25-dihydroxyvitamin D3 [1,25-(OH)2D3], has been shown to modulate prostaglandin synthesis in various tissues, which may indirectly affect PGD3 production or activity.

Research findings on vitamin D3 and prostaglandin interactions include:

  • Vitamin D3 modulates prostaglandin E2 (PGE2) synthesis in osteoblast-like cells, with potential implications for bone metabolism

  • 1,25-dihydroxyvitamin D3 has been shown to inhibit PGF2 alpha-induced PGE2 synthesis in MC3T3-E1 cells in a dose-dependent manner

  • Vitamin D3 influences the levels of prostaglandins in bone tissue, as evidenced by altered PGE2 concentrations in response to vitamin D3 interventions

Table 1 summarizes findings from a study examining the effects of environmental temperature on biochemical parameters including PGE2 and 1,25-dihydroxy-vitamin D3 levels in rats:

Biochemical ParametersPTH [pg/mL]1,25-dihydroxy-vitamin D3 [ng/mL]17-β Estradiol [pg/mL]Somatotropin [pg/mL]PGE2 [pg/mg Protein]
Females
Control66.48 ± 5.3825.67 ± 12.0920.05 ± 6.15796.40 ± 44.6248.05 ± 2.65
5°C group30.59 ± 4.50**29.05 ± 6.16*25.09 ± 4.28*1021.80 ± 56.94*40.96 ± 5.34*
36°C group35.96 ± 12.88**#27.01 ± 5.62*#23.09 ± 6.15*#944.01 ± 42.50*#45.76 ± 3.02*#
Males
Control63.09 ± 15.428.23 ± 12.9546.02 ± 4.31675.44 ± 50.1351.03 ± 2.35
5°C group42.27 ± 12.90**32.87 ± 3.05*52.03 ± 2.35*1106.85 ± 35.67*46.02 ± 4.31*
36°C group50.78 ± 16.22*#30.15 ± 1.35*#49.26 ± 3.18*#1049.32 ± 66.93*48.26 ± 3.18*#

*p < 0.05 level of statistical significance vs. the control group
**p < 0.01 level of statistical significance vs. the control group
#p < 0.05 level of statistical significance vs. the 5°C group

Although this table focuses on PGE2 rather than PGD3 specifically, it demonstrates the complex interrelationships between vitamin D metabolites and prostaglandin pathways that may have implications for PGD3 metabolism as well.

Research Findings and Analytical Methods

Scientific investigations into PGD3 employ various analytical and experimental approaches. Prostaglandin D3 is commercially available as a research compound, typically supplied in small quantities (e.g., 25-50 μg) for laboratory investigations .

Current commercial specifications for PGD3 samples include:

PropertySpecification
CAS Number71902-47-1
Molecular FormulaC20H30O5
Molecular Weight350.45
Storage Temperature-20°C
Shipping Temperature2-8°C

Analysis of PGD3 and related compounds often employs sophisticated techniques including liquid chromatography-mass spectrometry (LC-MS), enzyme-linked immunosorbent assays (ELISA), and radioimmunoassays. These methods allow for precise quantification of PGD3 in biological samples, facilitating research into its physiological roles and therapeutic potential.

Future Research Directions

Despite the promising findings regarding PGD3's antithrombotic properties and other potential applications, several aspects require further investigation:

  • Detailed characterization of PGD3 receptors and signaling pathways

  • Comprehensive assessment of PGD3's pharmacokinetic properties

  • Development of stable PGD3 analogs with enhanced bioavailability

  • Clinical studies evaluating PGD3's efficacy in various thrombotic conditions

  • Exploration of potential interactions between PGD3 and commonly used antiplatelet and anticoagulant medications

Additionally, the relationship between vitamin D3 metabolism and PGD3 production warrants further investigation, particularly regarding potential applications in bone health and inflammatory conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator